molecular formula C23H15N3 B2576732 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline CAS No. 914090-70-3

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline

Cat. No. B2576732
M. Wt: 333.394
InChI Key: VRCRCENCVUTAKX-UHFFFAOYSA-N
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Description

“8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” is a chemical compound with the molecular formula C23H15N3 . It is also known as 2,6-di(quinolin-8-yl)pyridine .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 2,6-di(quinolin-8-yl)pyridines were prepared via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or via a one-step ring-forming reaction generating the central pyridine ring . Another method involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of “8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” involves 26 atoms and 30 bonds . The structure also suggests the presence of 3 hydrogen bond acceptors and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 519.4±45.0 °C at 760 mmHg, and a flash point of 230.7±21.7 °C . It also has a molar refractivity of 105.4±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 267.9±3.0 cm3 .

Scientific Research Applications

  • Synthesis Approaches : One study discusses the synthesis of 8-Hydroxy(methoxy)-substituted 2-[6-(1-Methylindol-3-yl)pyridin-2-yl]quinoline ligands, which were synthesized through a combination of SNH reaction and aza-Diels–Alder reaction, with demethylation occurring during the reaction process (Savchuk et al., 2021).

  • Antifungal Activity : Another research found that diverse 2-pyridinyl quinolines exhibited activities against dermatophytes, with specific compounds showing broad-spectrum action against clinically important fungi (Kouznetsov et al., 2012).

  • Heteroarylation Methods : A study on heteroarylation of pyridin-2-yl and quinolin2-ylacetonitriles by chloroquinoxalines provides a method for synthesizing 1-R-2-amino-3-heteroarylpyrrolo[2,3-b]quinoxalines, which contain pyridine and quinoline nuclei (Kozynchenko et al., 1990).

  • Antimicrobial Activities : Research on transition metal complexes of ligands containing quinoline and pyridine terminal groups found these compounds to exhibit antibacterial, antifungal, and pesticide activities (Zhang et al., 2011).

  • Coordination Behavior and Cytotoxicity : A study on carboxamide palladium(II) complexes, which included N-(quinolin-8-yl)quinoline-2-carboxamide, evaluated their coordination behavior, DNA/BSA interactions, and in vitro cytotoxicity against various cancer cell lines, showing potent cytotoxic effects (Omondi et al., 2021).

  • Synthesis of Derivatives for Biological Activity : Research on 4 H -pyrano[3,2- c ]quinoline derivatives explored their synthesis and potential biological activities, including antiplasmodial and antifungal properties (Vandekerckhove et al., 2015).

  • Anticancer Activities : Quinoline compounds, including 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline derivatives, have been studied for their anticancer activities, mechanisms of action, and selective activity against various cancer drug targets (Solomon & Lee, 2011).

Future Directions

The future directions for “8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” could involve further exploration of its potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could be investigated for potential uses in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

properties

IUPAC Name

8-(6-quinolin-8-ylpyridin-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3/c1-6-16-8-4-14-24-22(16)18(10-1)20-12-3-13-21(26-20)19-11-2-7-17-9-5-15-25-23(17)19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCRCENCVUTAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=NC(=CC=C3)C4=CC=CC5=C4N=CC=C5)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline

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